

# Halofuginone Hydrobromide: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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## Compound of Interest

Compound Name: *Halofuginone hydrobromide*

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## Introduction

**Halofuginone hydrobromide** is the hydrobromide salt of Halofuginone, a quinazolinone alkaloid derived from the plant *Dichroa febrifuga*.<sup>[1]</sup> This compound has garnered significant interest in the scientific community for its diverse biological activities, including antifibrotic, antiprotozoal, and potential antineoplastic properties.<sup>[1]</sup> It is a potent inhibitor of prolyl-tRNA synthetase, which underpins many of its therapeutic effects.<sup>[2]</sup> This technical guide provides an in-depth overview of the chemical properties, structure, and key biological mechanisms of **Halofuginone hydrobromide**, intended to serve as a comprehensive resource for researchers and professionals in drug development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Halofuginone hydrobromide** is presented in the tables below. This data is essential for its handling, formulation, and analysis in a research setting.

## Table 2.1: General Chemical Information

Property	Value	Reference(s)
IUPAC Name	7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide	<a href="#">[1]</a>
Synonyms	Halofuginone HBr, Stenorol, Tempostatin	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	64924-67-0	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>16</sub> H <sub>18</sub> Br <sub>2</sub> ClN <sub>3</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	495.59 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white solid/powder	<a href="#">[7]</a> <a href="#">[8]</a>

**Table 2.2: Structural and Identification Data**

Property	Value	Reference(s)
Canonical SMILES	C1C--INVALID-LINK-- CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br">C@@HO.Br	<a href="#">[1]</a>
InChI Key	SJUWEPZBTXEUMU-LIOBNPLQSA-N	<a href="#">[1]</a>
InChI	InChI=1S/C16H17BrClN3O3.B rH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1	<a href="#">[1]</a>

**Table 2.3: Physicochemical and Handling Data**

Property	Value	Reference(s)
Melting Point	247 °C	[3][4]
Solubility	Soluble to 100 mM in DMSO. Soluble to 2 mg/mL in Water.	[5][9][10]
Storage Conditions	Store at -20°C. Keep under an inert gas like Nitrogen.	[4][5][9]
Purity	≥98% (HPLC)	[5][9]

**Table 2.4: Crystallographic Data**

Property	Value	Reference(s)
Crystal System	Monoclinic	[11]
Space Group	P2 <sub>1</sub>	[11][12]
Lattice Parameters	a = 8.87398(13) Å, b = 14.25711(20) Å, c = 15.0153(3) Å, β = 91.6867(15)°	[11][12]
Volume	1898.87(4) Å <sup>3</sup>	[11][12]
Z Value	4	[11][12]

## Molecular Structure and Synthesis

Halofuginone is a halogenated derivative of febrifugine.<sup>[2]</sup> The hydrobromide salt form enhances its stability and solubility for experimental use. The core structure consists of a quinazolinone ring system linked to a piperidine moiety. The stereochemistry of the piperidine ring is crucial for its biological activity.

*Figure 1: Relationship between Halofuginone's structural components and its activity.*

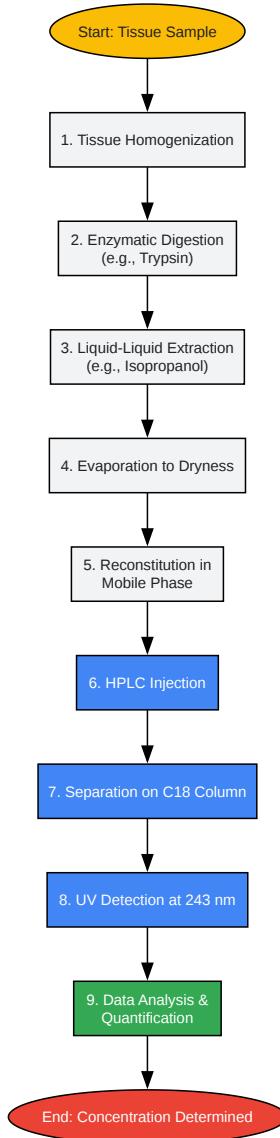
## Experimental Protocols

# Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of **Halofuginone hydrobromide** in biological matrices involves reversed-phase HPLC with UV detection.[7][13][14]

Methodology:

- Sample Preparation (from tissue):
  - Homogenize tissue samples. For protein-rich tissues, enzymatic digestion (e.g., with trypsin) is performed to release the analyte.[11][13][14]
  - Perform a liquid-liquid extraction. Halofuginone as a free base is extracted from the aqueous phase into an organic solvent like ethyl acetate or isopropanol under basic conditions.[7][13][14]
  - The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.[11][14]
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column is typically used.[7][13]
  - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is common.[7][14] A gradient elution may be employed, starting with a higher aqueous composition and linearly increasing the organic phase.[13][14]
  - Detection: UV detection is performed at a wavelength of 243 nm.[7][11]
  - Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Halofuginone in the sample.



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Figure 2: General workflow for HPLC-based quantification of Halofuginone.

## Structural Elucidation by X-ray Crystallography

The precise three-dimensional structure of **Halofuginone hydrobromide** has been determined using X-ray crystallography.[11][12]

### Methodology:

- Crystal Growth: High-quality single crystals of **Halofuginone hydrobromide** are grown from a suitable solvent system. For powder diffraction, a commercial reagent can be used directly.

[\[3\]](#)

- Data Collection:
  - The crystalline sample is mounted on a goniometer and exposed to a monochromatic beam of X-rays, often from a synchrotron source for higher resolution.[\[3\]](#)
  - As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.[\[15\]](#) This pattern is recorded by a detector.[\[15\]](#)
- Structure Solution and Refinement:
  - The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal.
  - From this map, the positions of the individual atoms are determined, and a model of the molecule is built.
  - This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[\[15\]](#)

## Mechanism of Action and Signaling Pathways

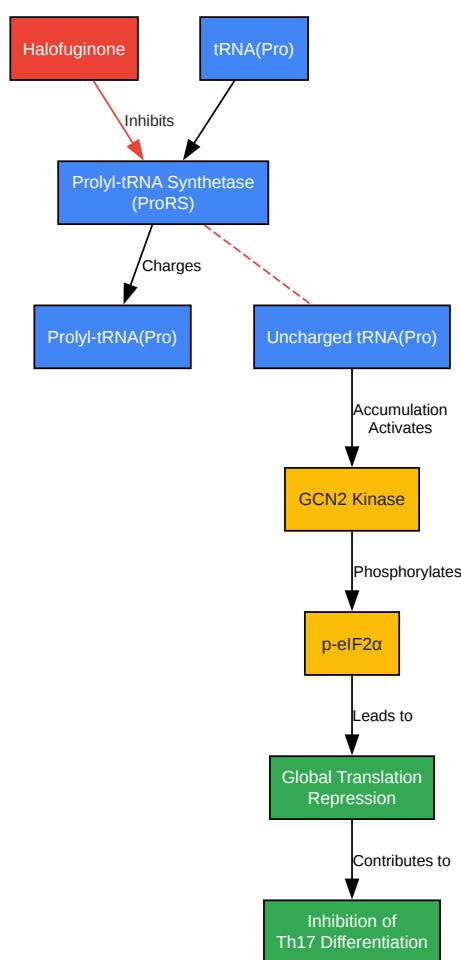
Halofuginone exerts its biological effects through multiple mechanisms, primarily by inhibiting prolyl-tRNA synthetase and modulating the TGF- $\beta$  signaling pathway.

## Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway

The primary molecular target of Halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[\[2\]](#) [\[10\]](#)[\[16\]](#)

- Mechanism: Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), binding to the active site in an ATP-dependent manner.[\[10\]](#)[\[17\]](#) This prevents the charging of tRNA with proline.

- Downstream Effect: The accumulation of uncharged tRNA mimics a state of amino acid starvation, which activates the Amino Acid Response (AAR) pathway.[2][16][18] A key sensor in this pathway is the kinase GCN2 (General Control Nondepressible 2), which becomes activated and phosphorylates the eukaryotic initiation factor 2 $\alpha$  (eIF2 $\alpha$ ).[18] This leads to a general repression of protein synthesis while selectively upregulating the translation of certain stress-response genes.[19]
- Therapeutic Relevance: The inhibition of Th17 cell differentiation, a key driver of autoimmune inflammation, is a direct consequence of AAR activation by Halofuginone.[2][16]



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Figure 3: Halofuginone's inhibition of ProRS and activation of the AAR pathway.

## Modulation of TGF- $\beta$ Signaling and Inhibition of Fibrosis

Halofuginone is a well-documented inhibitor of the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, which is central to its antifibrotic effects.[1][5][9]

- Mechanism: Halofuginone inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF- $\beta$  pathway.[5] This is achieved, in part, by elevating the expression of the inhibitory Smad7 and decreasing the levels of the TGF- $\beta$  type II receptor (T $\beta$ RII).[5][6]
- Downstream Effect: By blocking Smad2/3 phosphorylation, Halofuginone prevents their translocation to the nucleus and subsequent activation of target genes, most notably collagen type I.[20] This leads to a marked reduction in extracellular matrix deposition, a hallmark of fibrosis.
- Therapeutic Relevance: This mechanism makes Halofuginone a promising candidate for treating fibrotic diseases and conditions where TGF- $\beta$  is overactive, such as in certain cancers and radiation-induced fibrosis.[5][9]

## Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Halofuginone also exhibits anti-angiogenic and anti-metastatic properties, partly through its inhibition of Matrix Metalloproteinase-2 (MMP-2) expression.[1][4][14]

- Mechanism: The inhibition of MMP-2 expression by Halofuginone is mediated by the upregulation of the transcription factor Early Growth Response 1 (Egr-1).[4] Egr-1, in turn, binds to the MMP-2 promoter and represses its activity.[4]
- Downstream Effect: Reduced MMP-2 levels impair the degradation of the extracellular matrix, which is a critical step for tumor cell invasion, metastasis, and angiogenesis.[1][2]
- Therapeutic Relevance: This activity contributes to the potential of Halofuginone as an anticancer agent, particularly in preventing tumor progression and spread.

## Conclusion

**Halofuginone hydrobromide** is a molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to potently inhibit prolyl-tRNA synthetase and modulate critical signaling pathways like TGF- $\beta$  makes it a valuable tool for basic research and

a promising therapeutic candidate. This guide provides foundational technical information to support further investigation and development of this compelling compound.

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